molecular formula C20H19N3S2 B11052737 3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine

3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine

Cat. No.: B11052737
M. Wt: 365.5 g/mol
InChI Key: WCHNSSKLVKXTAG-UHFFFAOYSA-N
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Description

3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole ring and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of Thiophene Rings: The thiophene rings are introduced via a Suzuki coupling reaction, where 2,5-dimethylthiophene boronic acid is coupled with a suitable halogenated imidazole derivative.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a cyclization reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This is particularly important in its applications in molecular electronics, where it can modulate electrical conductivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine is unique due to its combination of pyridine, imidazole, and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic modulation .

Properties

Molecular Formula

C20H19N3S2

Molecular Weight

365.5 g/mol

IUPAC Name

3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine

InChI

InChI=1S/C20H19N3S2/c1-11-8-16(13(3)24-11)18-19(17-9-12(2)25-14(17)4)23-20(22-18)15-6-5-7-21-10-15/h5-10H,1-4H3,(H,22,23)

InChI Key

WCHNSSKLVKXTAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CN=CC=C3)C4=C(SC(=C4)C)C

Origin of Product

United States

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